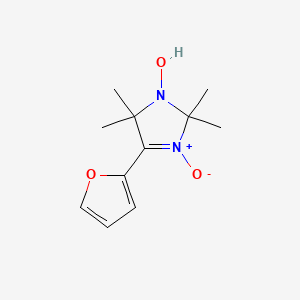![molecular formula C15H19O3+ B15030955 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B15030955.png)
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium is a heterocyclic compound that belongs to the class of cyclohepta[c]furanium derivatives This compound is characterized by its unique structure, which includes a seven-membered ring fused with a furan ring, and two ethoxy groups at positions 4 and 8, along with two methyl groups at positions 1 and 3
Vorbereitungsmethoden
The synthesis of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be achieved through a one-pot method. This method involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sulfide, arylamines, ammonium acetate, and aliphatic amine acetates . The major products formed from these reactions include cyclohepta[c]thiophenium perchlorates, cyclohepta[c]pyrrolium perchlorates, and their corresponding hydrolysis products, such as cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones .
Wissenschaftliche Forschungsanwendungen
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium has several scientific research applications. In chemistry, it is used as a synthon for the synthesis of substituted azulene heteroanalogs . In biology and medicine, the compound’s derivatives may possess potential pharmacological properties, including anticancer and antibacterial activities . In the industry, it can be utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes, such as signal transduction and gene expression, ultimately leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be compared with other similar compounds, such as cyclohepta[c]thiophenium perchlorates and cyclohepta[c]pyrrolium perchlorates . These compounds share a similar core structure but differ in the nature of the heteroatom and substituents. The unique feature of this compound is the presence of ethoxy groups at positions 4 and 8, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H19O3+ |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
(4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene)-ethyloxidanium |
InChI |
InChI=1S/C15H19O3/c1-5-16-12-8-7-9-13(17-6-2)15-11(4)18-10(3)14(12)15/h7-9H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
QIMDZIIBDCCKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=[O+]CC)C2=C(OC(=C12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{(4E)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15030876.png)

![5-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B15030898.png)
![1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15030903.png)
![7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B15030909.png)
![3,5-diphenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B15030916.png)
![(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030924.png)
![methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030930.png)

![(4Z)-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15030941.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15030942.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15030945.png)
![2-(4-Methylphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15030962.png)
![(7Z)-3-(3-methylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030968.png)
